2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Overview
Description
2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C24H22N2OS and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14528450 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photovoltaic and Optical Properties
Quinoline derivatives, such as those studied by Zeyada et al. (2016), have shown promising structural and optical properties when applied as thin films. These compounds transition from polycrystalline powder to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, without altering their chemical bonds. Their photovoltaic properties, demonstrated through the fabrication of organic–inorganic photodiode devices, indicate potential applications in light-absorbing layers for photovoltaic cells. The research by Zeyada et al. (2016) on 4H-pyrano[3,2-c]quinoline derivatives highlights their suitability in photodiode fabrication due to their photovoltaic properties under illumination conditions, suggesting a similar potential for the compound (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer and Antiviral Applications
Faidallah et al. (2012) synthesized a series of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles with various functionalities, revealing significant in vitro anticancer and antiviral activities. This research underlines the potential biomedical applications of quinoline derivatives in treating cancer and viral infections, suggesting that similar compounds, including 2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, could also be explored for such purposes (Faidallah, Khan, & Asiri, 2012).
Corrosion Inhibition
Singh et al. (2016) investigated the corrosion inhibition effects of quinoline derivatives on mild steel in acidic media, demonstrating significant inhibition efficiencies. This suggests that this compound could potentially serve as a corrosion inhibitor, contributing to the development of greener and more efficient corrosion prevention methods for industrial applications (Singh, Srivastava, & Quraishi, 2016).
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-10-12-18(13-11-16)22-19(14-25)24(28-15-17-6-3-2-4-7-17)26-20-8-5-9-21(27)23(20)22/h2-4,6-7,10-13,22,26H,5,8-9,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPIUYQYKQFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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